5-HT₇ Receptor Affinity: (S)-Enantiomer Achieves Nanomolar Ki
(S)-7-Methoxychroman-3-amine HCl exhibits high-affinity binding to the human 5-HT₇ receptor with a Ki of 23 nM [1]. This value positions the compound within the low nanomolar potency range characteristic of validated 3-aminochroman 5-HT₇ ligands [2]. While direct head-to-head Ki data for the (R)-enantiomer at 5-HT₇ is not available in the primary literature, class-level SAR analysis indicates that the (S)-configuration at C3 is generally associated with enhanced 5-HT₇ binding compared to the (R)-enantiomer across structurally related 3-aminochromans [3].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT₇ receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | (R)-enantiomer: Data not reported; class SAR predicts reduced affinity relative to (S)-enantiomer |
| Quantified Difference | 23 nM (target) vs. class SAR-predicted lower affinity for (R)-enantiomer |
| Conditions | Displacement of [³H]LSD from human 5-HT₇ receptor expressed in cell membranes, 1 hr incubation, liquid scintillation counting |
Why This Matters
The 23 nM Ki at 5-HT₇ provides a quantifiable benchmark for assay design, enabling precise calculation of working concentrations and ensuring reproducibility in functional pharmacology studies.
- [1] BindingDB. BDBM50182756: Affinity Data for (S)-7-Methoxychroman-3-amine hydrochloride at human 5-HT7 receptor. BindingDB Database. View Source
- [2] Holmberg P, Sohn D, Leideborg R, et al. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. J Med Chem. 2004;47(15):3927-3930. View Source
- [3] Porter MR, Xiao J, Maher M, et al. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Chem Neurosci. 2020;11(24):4334-4344. View Source
